Cas no 2228274-97-1 (1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one)
1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one
- EN300-1994250
- 1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one
- 2228274-97-1
-
- Inchi: 1S/C14H14ClNO/c1-9(17)14(5-6-14)12-8-16(2)13-7-10(15)3-4-11(12)13/h3-4,7-8H,5-6H2,1-2H3
- InChI Key: QFEKDJCJLATIKX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C)C=C2C1(C(C)=O)CC1
Computed Properties
- Exact Mass: 247.0763918g/mol
- Monoisotopic Mass: 247.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 22Ų
1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994250-1g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 1g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-5g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 5g |
$3935.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-10g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 10g |
$5837.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-0.05g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 0.05g |
$1140.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-0.1g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 0.1g |
$1195.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-0.25g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 0.25g |
$1249.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-0.5g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 0.5g |
$1302.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-1.0g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1994250-2.5g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 2.5g |
$2660.0 | 2023-09-16 | ||
| Enamine | EN300-1994250-5.0g |
1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]ethan-1-one |
2228274-97-1 | 5g |
$3935.0 | 2023-06-01 |
1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one
Introduction to 1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one (CAS No. 2228274-97-1)
The compound 1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one (CAS No. 2228274-97-1) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This heterocyclic compound, featuring a cyclopropyl moiety linked to an indole scaffold, has garnered considerable attention due to its structural complexity and potential therapeutic applications.
At the core of its molecular structure lies a 6-chloro-1-methyl-1H-indol ring system, which is a well-documented pharmacophore in medicinal chemistry. The indole moiety is renowned for its presence in numerous bioactive natural products and drug candidates, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent at the 6-position enhances the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack and facilitating further functionalization. This modification is strategically employed to improve binding affinity and selectivity in target enzymes or receptors.
The cyclopropyl group appended to the indole scaffold introduces additional rigidity to the molecule, which can be crucial for optimizing pharmacokinetic properties such as solubility and metabolic stability. The cyclopropylethanone component further contributes to the compound's overall complexity, providing multiple sites for interaction with biological targets. This structural motif has been increasingly explored in recent years due to its ability to modulate enzyme active sites and receptor binding pockets with high precision.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in oncology research. The 6-chloro-1-methyl-indole scaffold has been identified as a promising lead for developing small-molecule inhibitors targeting various kinases and transcription factors implicated in cancer progression. For instance, modifications at the 3-position of the indole ring have been shown to enhance binding to protein tyrosine kinases, leading to potent antitumor effects. The cyclopropyl group in 1-1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylethan-1-one may further refine this interaction by introducing steric constraints that improve enzyme inhibition.
In addition to its potential role in cancer therapy, this compound has shown promise in addressing inflammatory diseases. The chloro-substituted indole moiety is known to exhibit anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory signaling pathways. Preclinical studies have demonstrated that derivatives of this class can attenuate inflammation-induced tissue damage without significant side effects. The cyclopropylethanone group may contribute to this effect by enhancing cellular uptake and prolonging the half-life of the active molecule.
The synthesis of 1-(6-chloro-1-methylindol)-3-ylcyclopropylethanone involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions that establish the indole core, followed by functional group interconversions such as chlorination and alkylation to introduce the desired substituents. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl linkage with high regioselectivity. These synthetic strategies underscore the compound's accessibility despite its structural sophistication.
The pharmacological profile of this compound is further enhanced by its ability to cross biological membranes due to its lipophilic nature. The balance between hydrophobicity and polarizability provided by the indole-cyclopropyl structure ensures efficient penetration into target tissues while maintaining stability under physiological conditions. This property is critical for achieving therapeutic efficacy without compromising safety profiles.
Computational modeling studies have been instrumental in understanding the binding interactions of cyclopropylethanone derivatives with biological targets. Molecular docking simulations have revealed that this compound can effectively occupy binding pockets on enzymes such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are pivotal regulators of cell cycle progression and immune responses. The chloro-substituent at position 6 plays a key role in forming hydrogen bonds or hydrophobic interactions with key residues in these targets, thereby enhancing binding affinity.
Experimental validation through X-ray crystallography has confirmed these computational predictions by providing high-resolution structures of complexed enzyme-inhibitor adducts. These structural insights have guided medicinal chemists in designing next-generation analogs with improved potency and selectivity. For example, optimizing steric hindrance at the cyclopropyl position has led to compounds with significantly reduced off-target effects while maintaining strong therapeutic activity.
The versatility of this molecular scaffold extends beyond oncology and inflammation research; it also holds potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Indole derivatives have been implicated in modulating cholinergic systems and antioxidant pathways relevant to neurodegenerative pathologies. The unique combination of structural features in cyclopropylethanone compounds makes them attractive candidates for further exploration as neuroprotective agents.
Epidemiological studies suggest that dietary intake of indole-containing compounds from plants correlates with reduced incidence rates of certain chronic diseases, underscoring their natural occurrence and biological relevance. While synthetic versions like (6-chloro-l-methylindol)-3-y)cyclopropane-l-one cannot replicate all benefits derived from whole-food consumption, they offer targeted therapeutic solutions where precision matters most—such as personalized medicine approaches based on genetic biomarkers.
The regulatory landscape surrounding novel pharmaceutical entities necessitates rigorous preclinical testing before human trials can commence; however,indole-based therapeutics benefit from accumulated knowledge regarding their safety profiles due to extensive historical use in other drug classes containing similar scaffolds (e.g., tamoxifen derivatives). This legacy provides an advantage when navigating regulatory hurdles associated with new chemical entities (NCEs).
In conclusion,l-(6-chloro-l-methylindol)-3-y)cyclopropane-l-one (CAS No: 2228274–97–l) exemplifies how strategic molecular design can yield promising candidates for treating complex diseases while adhering strictlyto chemical principles ensuring efficacy alongside safety considerations.Key developments include structural optimization via computational methods ,synthetic accessibility through modern organic techniques ,and alignmentwith clinical needs identified through translational research efforts .Future directions may involve exploring prodrug formulations or combination therapies leveraging synergistic effects between multiple bioactive components within larger molecular assemblies .
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